
1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde is an organic compound with a complex structure It features a cyclohexane ring substituted with a but-2-en-1-yl group and a methyl group, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with but-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to form the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the but-2-en-1-yl group on the cyclohexane ring. Additionally, large-scale oxidation processes using environmentally friendly oxidants like hydrogen peroxide can be employed to introduce the aldehyde functionality.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The but-2-en-1-yl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(But-2-en-1-yl)-3-methylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a similar structure but lacking the cyclohexane ring.
Crotonic Acid: A carboxylic acid derivative of crotonaldehyde.
Uniqueness
1-(But-2-en-1-yl)-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a cyclohexane ring and an aldehyde group, which confer distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h3-4,10-11H,5-9H2,1-2H3/b4-3+ |
InChI Key |
OZZAFEQPAGDBJS-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CC1(CCCC(C1)C)C=O |
Canonical SMILES |
CC=CCC1(CCCC(C1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


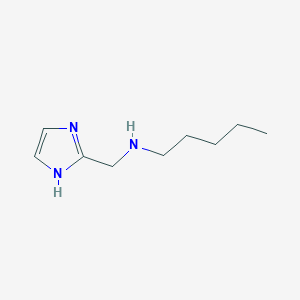
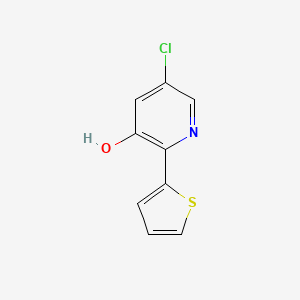

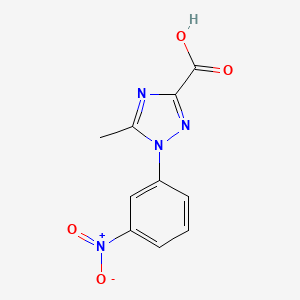
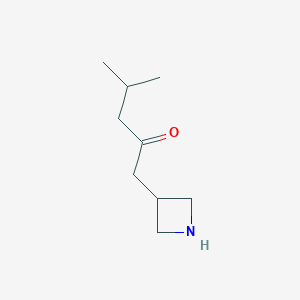
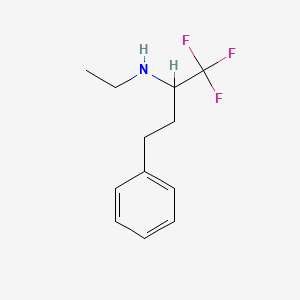
![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13230659.png)
![2,2,2-Trifluoro-1-[2-(iodomethyl)-5,5-dimethylpiperidin-1-yl]ethan-1-one](/img/structure/B13230670.png)
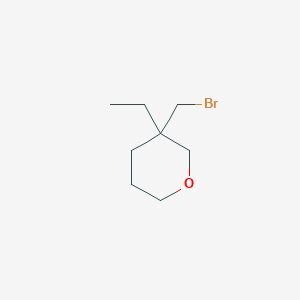
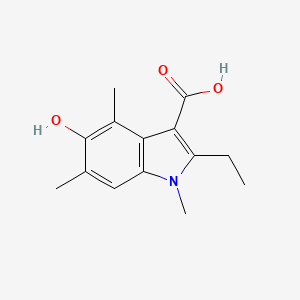
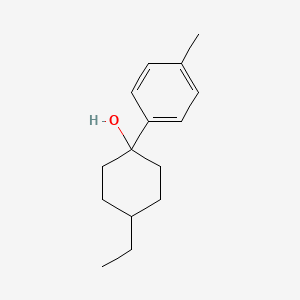
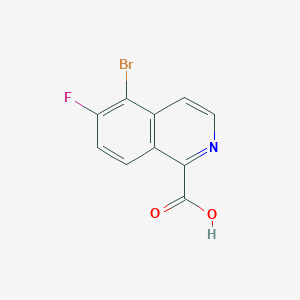

![2-[(2,6-Dimethylheptan-4-yl)amino]ethan-1-ol](/img/structure/B13230721.png)
